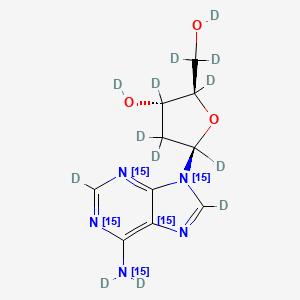
2'-Deoxyadenosine-15N5,d13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyadenosine-15N5,d13 is a nucleoside adenosine derivative that is labeled with deuterium and nitrogen-15. This compound is a modified form of 2’-Deoxyadenosine, which pairs with deoxythymidine in double-stranded DNA. The labeling with stable isotopes such as deuterium and nitrogen-15 makes it particularly useful in scientific research, especially in the fields of pharmacokinetics and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine-15N5,d13 involves the incorporation of deuterium and nitrogen-15 into the 2’-Deoxyadenosine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium and nitrogen atoms with nitrogen-15. The specific reaction conditions and reagents used can vary, but common methods include the use of deuterated solvents and nitrogen-15 labeled reagents .
Industrial Production Methods
Industrial production of 2’-Deoxyadenosine-15N5,d13 involves large-scale synthesis using similar methods as those used in laboratory settings. The process is optimized for efficiency and yield, often involving automated synthesis equipment and stringent quality control measures to ensure the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyadenosine-15N5,d13 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 2’-Deoxyadenosine-15N5,d13 can produce various oxidized derivatives, while substitution reactions can yield a wide range of substituted nucleosides .
Scientific Research Applications
2’-Deoxyadenosine-15N5,d13 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies of nucleoside metabolism and DNA synthesis.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of nucleoside analogs.
Industry: Applied in the development of new pharmaceuticals and diagnostic tools .
Mechanism of Action
The mechanism of action of 2’-Deoxyadenosine-15N5,d13 involves its incorporation into DNA, where it pairs with deoxythymidine. The stable isotope labeling allows researchers to track its incorporation and metabolism using techniques such as mass spectrometry. This provides valuable insights into the molecular targets and pathways involved in DNA synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyadenosine-13C10,15N5: Another isotopically labeled nucleoside used in similar research applications.
2’-Deoxyadenosine-d13: A deuterium-labeled nucleoside used in pharmacokinetic studies.
2’-Deoxyadenosine-15N5: A nitrogen-15 labeled nucleoside used in metabolic studies
Uniqueness
2’-Deoxyadenosine-15N5,d13 is unique due to its dual labeling with both deuterium and nitrogen-15. This dual labeling provides enhanced sensitivity and specificity in analytical techniques, making it a valuable tool in a wide range of scientific research applications .
Properties
Molecular Formula |
C10H13N5O3 |
|---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
N,N,2,8-tetradeuterio-9-[(2R,4S,5R)-2,3,3,4,5-pentadeuterio-4-deuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]purin-6-(15N)amine |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1/i1D2,2D2,3D,4D,5D,6D,7D,11+1,12+1,13+1,14+1,15+1,16D,17D/hD2 |
InChI Key |
OLXZPDWKRNYJJZ-JEXRRUROSA-N |
Isomeric SMILES |
[2H]C1=[15N]C(=C2C(=[15N]1)[15N](C(=[15N]2)[2H])[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])[2H])[2H])[15N]([2H])[2H] |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


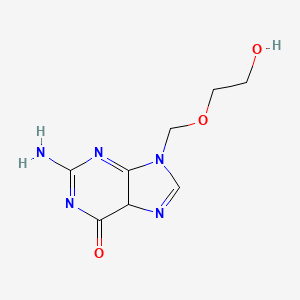
![4-methoxy-2-[[4-(5-methylthiophen-2-yl)phenyl]sulfonylamino]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B12369726.png)
![2-[[(5S)-3-(carboxymethylimino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohexen-1-yl]amino]acetic acid](/img/structure/B12369729.png)
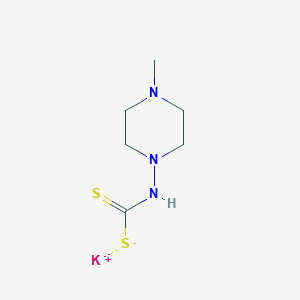
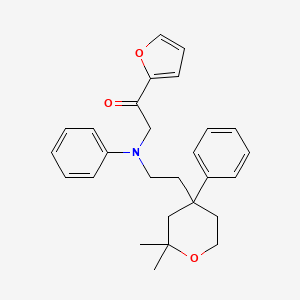
![4-[3-[5-(1-Methylpyrrolidin-2-yl)pyridin-2-yl]prop-2-enyl]cyclohexane-1-carboxylic acid](/img/structure/B12369761.png)
![(2S,4R)-1-[(2S)-2-[10-[4-[(4-chlorophenyl)-[4-(5-methyl-4-nitro-1,2-oxazole-3-carbonyl)piperazin-1-yl]methyl]phenoxy]decanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12369762.png)


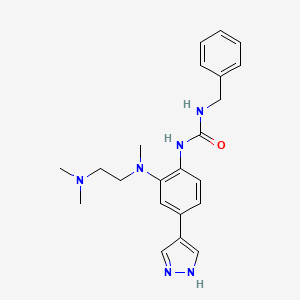
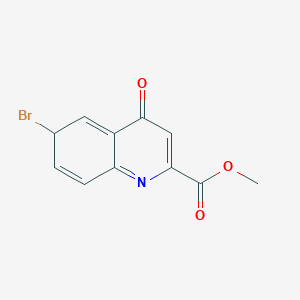
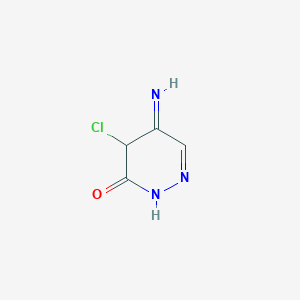
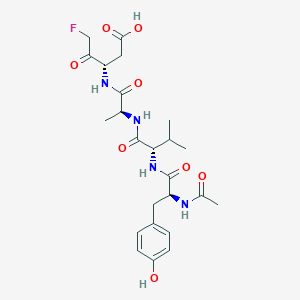
![2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B12369811.png)
